Cas no 2137735-52-3 (1H-Imidazole-5-methanesulfonamide, N-methyl-1-propyl-)

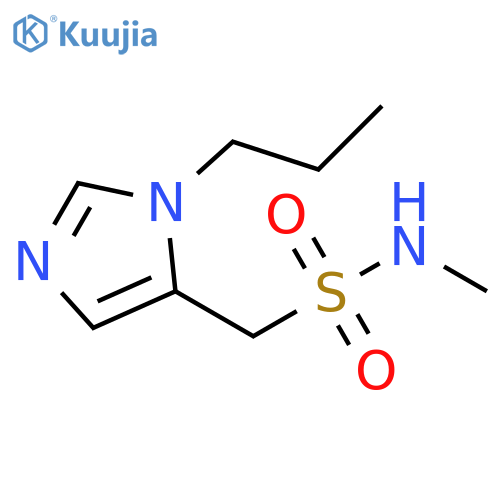

2137735-52-3 structure

商品名:1H-Imidazole-5-methanesulfonamide, N-methyl-1-propyl-

CAS番号:2137735-52-3

MF:C8H15N3O2S

メガワット:217.288600206375

CID:5287336

1H-Imidazole-5-methanesulfonamide, N-methyl-1-propyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole-5-methanesulfonamide, N-methyl-1-propyl-

-

- インチ: 1S/C8H15N3O2S/c1-3-4-11-7-10-5-8(11)6-14(12,13)9-2/h5,7,9H,3-4,6H2,1-2H3

- InChIKey: UICHTBPWZWIDES-UHFFFAOYSA-N

- ほほえんだ: C1N(CCC)C(CS(NC)(=O)=O)=CN=1

1H-Imidazole-5-methanesulfonamide, N-methyl-1-propyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-680128-0.25g |

N-methyl-1-(1-propyl-1H-imidazol-5-yl)methanesulfonamide |

2137735-52-3 | 0.25g |

$1131.0 | 2023-03-11 | ||

| Enamine | EN300-680128-10.0g |

N-methyl-1-(1-propyl-1H-imidazol-5-yl)methanesulfonamide |

2137735-52-3 | 10.0g |

$5283.0 | 2023-03-11 | ||

| Enamine | EN300-680128-0.5g |

N-methyl-1-(1-propyl-1H-imidazol-5-yl)methanesulfonamide |

2137735-52-3 | 0.5g |

$1180.0 | 2023-03-11 | ||

| Enamine | EN300-680128-5.0g |

N-methyl-1-(1-propyl-1H-imidazol-5-yl)methanesulfonamide |

2137735-52-3 | 5.0g |

$3562.0 | 2023-03-11 | ||

| Enamine | EN300-680128-0.05g |

N-methyl-1-(1-propyl-1H-imidazol-5-yl)methanesulfonamide |

2137735-52-3 | 0.05g |

$1032.0 | 2023-03-11 | ||

| Enamine | EN300-680128-2.5g |

N-methyl-1-(1-propyl-1H-imidazol-5-yl)methanesulfonamide |

2137735-52-3 | 2.5g |

$2408.0 | 2023-03-11 | ||

| Enamine | EN300-680128-0.1g |

N-methyl-1-(1-propyl-1H-imidazol-5-yl)methanesulfonamide |

2137735-52-3 | 0.1g |

$1081.0 | 2023-03-11 | ||

| Enamine | EN300-680128-1.0g |

N-methyl-1-(1-propyl-1H-imidazol-5-yl)methanesulfonamide |

2137735-52-3 | 1g |

$0.0 | 2023-06-07 |

1H-Imidazole-5-methanesulfonamide, N-methyl-1-propyl- 関連文献

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Yang Sun,Li Xu,Zhilei Yin,Xinyu Song J. Mater. Chem. A, 2013,1, 12361-12370

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

2137735-52-3 (1H-Imidazole-5-methanesulfonamide, N-methyl-1-propyl-) 関連製品

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬